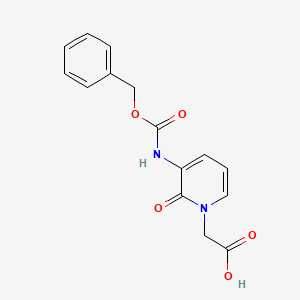
2-(3-(((Benzyloxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid
Descripción general
Descripción
2-(3-(((Benzyloxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a benzyloxycarbonylamino group and an acetic acid moiety, making it a versatile molecule for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((Benzyloxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the scalability of the synthesis. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(((Benzyloxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(3-(((Benzyloxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions, protein modifications, and cellular pathways. Its ability to interact with biological molecules makes it a useful tool for probing biochemical processes and developing new therapeutic agents .
Medicine
Its structural features allow it to act as a precursor for designing drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-(((Benzyloxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopyridin-2-yl)acetic Acid: Similar structure but lacks the benzyloxycarbonyl group.
(3-Carboxypyridin-2-yl)acetic Acid: Contains a carboxyl group instead of the benzyloxycarbonyl group.
(3-Hydroxy-2-oxo-2H-pyridin-1-yl)acetic Acid: Features a hydroxyl group instead of the benzyloxycarbonyl group.
Uniqueness
2-(3-(((Benzyloxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional reactivity and versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C15H14N2O5 |
|---|---|
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
2-[2-oxo-3-(phenylmethoxycarbonylamino)pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C15H14N2O5/c18-13(19)9-17-8-4-7-12(14(17)20)16-15(21)22-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,21)(H,18,19) |
Clave InChI |
HCOXTMQFPXVEPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC=CN(C2=O)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
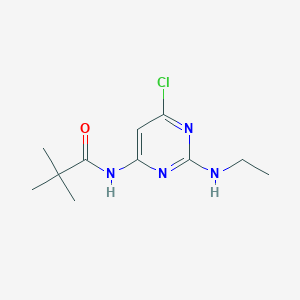
![ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B8306457.png)
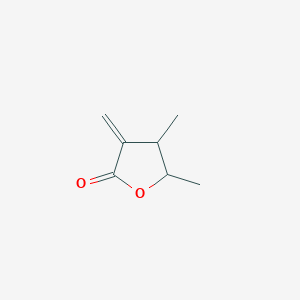
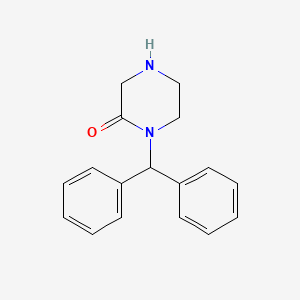
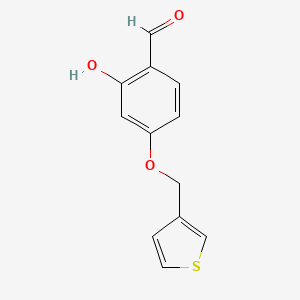
![9-(Trifluoromethyl)acenaphtho[1,2-b]quinoxaline](/img/structure/B8306488.png)
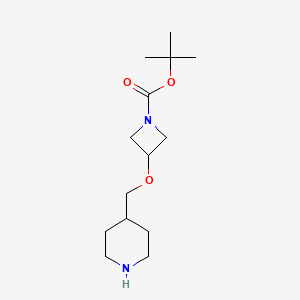
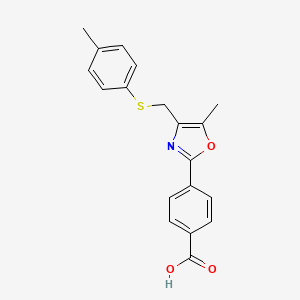
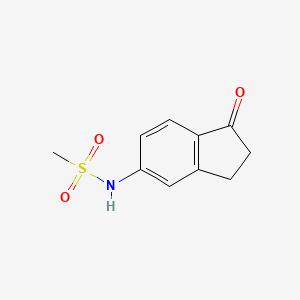



![3-(bromomethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B8306547.png)
![8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane](/img/structure/B8306548.png)
